Cas no 2188734-00-9 (N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide)

2188734-00-9 structure
Productnaam:N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide
N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide
- 2188734-00-9
- EN300-26591000
- N-[2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]prop-2-enamide
- Z2738286826
- 3,4-Dihydro-7-[(1-oxo-2-propen-1-yl)amino]-2(1H)-isoquinolineacetamide
- N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide
-
- Inchi: 1S/C14H17N3O2/c1-2-14(19)16-12-4-3-10-5-6-17(9-13(15)18)8-11(10)7-12/h2-4,7H,1,5-6,8-9H2,(H2,15,18)(H,16,19)
- InChI-sleutel: UZLCTLGAVLCTPC-UHFFFAOYSA-N
- LACHT: C1C2=C(C=CC(NC(=O)C=C)=C2)CCN1CC(N)=O
Berekende eigenschappen
- Exacte massa: 259.132076794g/mol
- Monoisotopische massa: 259.132076794g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 370
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 75.4Ų
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.232±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Kookpunt: 520.0±50.0 °C(Predicted)
- pka: 13.63±0.20(Predicted)
N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26591000-1g |
N-[2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]prop-2-enamide |
2188734-00-9 | 90% | 1g |
$0.0 | 2023-09-13 | |
Enamine | EN300-26591000-1.0g |
N-[2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]prop-2-enamide |
2188734-00-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide Gerelateerde literatuur
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
2188734-00-9 (N-2-(carbamoylmethyl)-1,2,3,4-tetrahydroisoquinolin-7-ylprop-2-enamide) Gerelateerde producten
- 1172568-99-8(ethyl {5-(3-chlorophenyl)-1H,3H,5H-thieno3,4-cpyrrol-4-ylcarbamoyl}formate)
- 2034225-52-8(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-2,6-difluorobenzamide)
- 1504402-45-2(3-(4-ethoxy-2-methylphenyl)propane-1-thiol)
- 55215-17-3(2,2',3,4,6-Pentachlorobiphenyl)
- 2171280-35-4(2-[(2R)-1-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoyl]pyrrolidin-2-yl]acetic acid)
- 1256821-81-4(5-Chloro-4-(trifluoromethyl)picolinaldehyde)
- 2639433-77-3(4-{(benzyloxy)carbonyl(decyl)amino}butanoic acid)
- 2648926-55-8((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxy-N-methylbutanamidopropanoic acid)
- 1802417-90-8(potassium (1,1-dioxo-3,6-dihydro-2H-1lambda6-thiopyran-4-yl)trifluoroboranuide)
- 1228631-18-2(tert-butyl 4-(3,3,3-trifluoro-2-oxo-propyl)piperidine-1-carboxylate)
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
CN Leverancier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
CN Leverancier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk

Enjia Trading Co., Ltd
Goudlid
CN Leverancier
Bulk
